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Compound of Interest

Compound Name: 3-(Butylamino)propionitrile

Cat. No.: B1266221

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for 3-
(Butylamino)propionitrile (CAS No: 693-51-6), a bifunctional molecule containing a
secondary amine and a nitrile group. The information presented herein is crucial for the
unambiguous identification, characterization, and quality control of this compound in research
and development settings. This document summarizes available experimental data and
provides predicted spectroscopic information where experimental data is not publicly
accessible.

Chemical Structure and Properties

e Molecular Formula: C7H1aN2
e Molecular Weight: 126.20 g/mol
o |[UPAC Name: 3-(Butylamino)propanenitrile

e Chemical Structure:

Spectroscopic Data Summary

The following sections provide a comprehensive overview of the Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(Butylamino)propionitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the compilation of this guide, experimental *H and 3C NMR data for 3-

(Butylamino)propionitrile are not available in the public domain. Therefore, the following

tables present predicted chemical shifts and coupling patterns based on established principles

of NMR spectroscopy and analysis of similar chemical structures.

Table 1: Predicted *H NMR Data for 3-(Butylamino)propionitrile

Chemical Shift (9,

Protons Multiplicity Integration
ppm)
CHs- 09-1.0 Triplet (t) 3H
-CH2-CHs 13-15 Sextet 2H
-CH2-CH2-CHs 15-1.7 Quintet 2H
-NH-CH2-CHa- 25-27 Triplet (t) 2H
-NH- 1.0-25 Broad Singlet (br s) 1H
-NH-CH2-CH2-CN 28-3.0 Triplet (t) 2H
-CHz2-CH2-CN 24-26 Triplet (t) 2H

Note: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and

temperature.

Table 2: Predicted 3C NMR Data for 3-(Butylamino)propionitrile
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Carbon Chemical Shift (6, ppm)
CHs- 13-15

-CH2-CH3 19-21

-CHz2-CH2-CHs 31-33

-NH-CH2- 48 - 52

-NH-CH2-CH2-CN 45 - 49

-CHz2-CH2-CN 17 -20

-C=N 118 - 122

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum for 3-(Butylamino)propionitrile is available from the NIST

WebBook.[1] The key absorption bands are summarized in the table below and are consistent

with the presence of a secondary amine and a nitrile functional group.

Table 3: Key IR Absorption Bands for 3-(Butylamino)propionitrile

Wavenumber (cm~—2) Intensity Assignment

~3300 Medium, Sharp N-H stretch (secondary amine)
2960 - 2850 Strong C-H stretch (aliphatic)

~2250 Medium, Sharp C=N stretch (nitrile)

~1460 Medium C-H bend (CH2)

~1120 Medium C-N stretch

Data sourced from the NIST WebBook.[1]

Mass Spectrometry (MS)

While the NIST WebBook indicates the availability of an electron ionization mass spectrum for

3-(Butylamino)propionitrile, the detailed data is not readily accessible.[1] Therefore, a
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predicted fragmentation pattern is presented based on the known fragmentation pathways of
aliphatic amines and nitriles.[2][3][4]

Table 4: Predicted Major Fragments in the Electron lonization Mass Spectrum of 3-
(Butylamino)propionitrile

miz Proposed Fragment lon Comments

126 [C7H1aNz]*e Molecular lon (M*e)

111 [M - CHs]* Loss of a methyl radical

97 [M - CzHs]* Loss of an ethyl radical

83 [M - CsH7]* Loss of a propyl radical
o-cleavage, loss of a propyl

70 [CH2=N*H-CH2CH2CN] _
radical
a-cleavage, loss of a

56 [CH3CH2CH2CH2NH=CH]* )
cyanomethyl radical
Fragment from the propionitrile

41 [CH2=C=N-H]*

moiety

The base peak is likely to result from a-cleavage, a characteristic fragmentation of amines.[2]

[3]

Experimental Protocols

The following sections outline generalized experimental protocols for the acquisition of
spectroscopic data for a liquid sample such as 3-(Butylamino)propionitrile.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-(Butylamino)propionitrile in 0.6-
0.8 mL of a deuterated solvent (e.g., CDCls, D20, or DMSO-ds) in a clean, dry NMR tube.
The choice of solvent can affect the chemical shifts, particularly of the N-H proton.

e 'H NMR Acquisition:
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o Acquire a standard one-dimensional *H NMR spectrum using a 400 MHz or higher field
spectrometer.

o Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4
seconds, and a relaxation delay of 1-5 seconds.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS, at O ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans will be required compared to the *H spectrum due to the lower
natural abundance and sensitivity of the 13C nucleus.

o Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-
10 seconds) to ensure quantitative observation of all carbon signals, including quaternary
carbons.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): Place a small drop of neat 3-(Butylamino)propionitrile
between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

o Data Acquisition:
o Obtain a background spectrum of the clean salt plates.
o Place the sample assembly in the spectrometer's sample holder.
o Acquire the sample spectrum over the range of 4000 to 400 cm~1.
o Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.
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Mass Spectrometry (Electron lonization)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The
sample is vaporized in the ion source.

« lonization: The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing the ejection of an electron to form a molecular ion (M+e) and
inducing fragmentation.

e Mass Analysis: The positively charged ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The abundance of each ion is measured by a detector, and the resulting data is
plotted as a mass spectrum (relative intensity versus m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
known chemical compound.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for professionals working with 3-
(Butylamino)propionitrile, enabling its accurate identification and characterization through the
integrated application of modern spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1266221?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/inchi?ID=C693516&Mask=80
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
https://www.scribd.com/document/372967444/3-3-MS
https://www.benchchem.com/product/b1266221#spectroscopic-data-of-3-butylamino-propionitrile-nmr-ir-mass-spec
https://www.benchchem.com/product/b1266221#spectroscopic-data-of-3-butylamino-propionitrile-nmr-ir-mass-spec
https://www.benchchem.com/product/b1266221#spectroscopic-data-of-3-butylamino-propionitrile-nmr-ir-mass-spec
https://www.benchchem.com/product/b1266221#spectroscopic-data-of-3-butylamino-propionitrile-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1266221?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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